N-allyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Description
N-allyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. This bicyclic system is substituted with a methyl group at position 7, a ketone at position 5, and an acetamide moiety at position 2. The N-allyl group on the acetamide distinguishes it from analogs with alternative substitutions (e.g., benzhydryl or ethyl groups).
Properties
IUPAC Name |
2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-3-4-13-10(16)6-9-7-18-12-14-8(2)5-11(17)15(9)12/h3,5,9H,1,4,6-7H2,2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISAOHHLWJERDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide typically involves the following steps:
Formation of the Thiazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminothiazole and β-ketoesters under acidic or basic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction using allyl halides in the presence of a base such as potassium carbonate.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Allyl halides, potassium carbonate, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolopyrimidine derivatives.
Substitution: Various substituted thiazolopyrimidine derivatives.
Scientific Research Applications
N-allyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-allyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying N-Substituents
N-benzhydryl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
- Key Difference : The benzhydryl group replaces the allyl group on the acetamide nitrogen.
- In contrast, the allyl group offers moderate hydrophilicity and conformational flexibility, which could influence binding interactions in biological systems .
Ethyl 7-methyl-2-((1-methyl-1H-pyrrol-2-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Key Differences :
- A pyrrole-derived substituent is fused to the thiazolo-pyrimidine core.
- An ethyl ester replaces the acetamide group.
- Structural Insights : Single-crystal X-ray data reveal that the pyrrole ring forms a dihedral angle of 9.39° with the thiazole ring, indicating near-planarity, while the benzene ring forms an 88.83° angle, creating a twisted conformation. The pyrimidine adopts a flattened boat conformation, which may affect stacking interactions in crystalline phases .
Heterocyclic Core Modifications
1,3,4-Thiadiazolo[3,2-a]pyrimidine Derivatives
- Key Difference : Replacement of the thiazole ring with a 1,3,4-thiadiazole ring.
- Synthesis involves reacting ethyl carboxylates with amines, yielding carboxamides without catalysts, contrasting with ZnCl₂-catalyzed methods for thiazolo-pyrimidines .
5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine Derivatives (TPDCA, TPCA)
- Key Difference : A pyridine ring replaces the pyrimidine in the fused system.
- Impact : Pyridine-containing analogs like TPDCA and TPCA exhibit strong fluorescence due to extended π-conjugation, suggesting optical applications. The pyrimidine core in the target compound may instead favor hydrogen bonding via its additional nitrogen .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding Patterns: The target compound’s acetamide and ketone groups may form N–H···O and C=O···H–N bonds, facilitating crystal packing. In contrast, bulky substituents (e.g., benzhydryl) or non-polar groups (e.g., ethyl esters) reduce hydrogen-bonding efficiency, impacting solubility and melting points .
Biological Activity
N-allyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antiviral, and cytotoxic properties, supported by various studies and data tables.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅N₃O₂S |
| Molecular Weight | 265.33 g/mol |
| CAS Number | 952965-07-0 |
The compound features a thiazolo-pyrimidine core structure, which is known for conferring various biological activities.
Antibacterial Activity
Several studies have investigated the antibacterial properties of compounds related to thiazolo-pyrimidine derivatives. For instance, derivatives exhibiting significant activity against Escherichia coli and Staphylococcus aureus have been reported. In one study, a related compound demonstrated an IC50 value of 158.5 ± 12.5 μM against leukemia HL-60 cells, indicating potential cytotoxic effects as well .
Antiviral Activity
The antiviral potential of thiazolo-pyrimidine derivatives has been a focal point in recent research. Compounds with similar structures have shown efficacy against various viral strains. For example:
- Hepatitis C Virus (HCV) : A study highlighted that certain thiazolidinone derivatives inhibited HCV NS5B RNA polymerase with IC50 values ranging from 31.9 to 32.2 μM .
- Influenza Virus : Other derivatives were effective against influenza viruses, including resistant strains, showcasing their broad-spectrum antiviral capabilities .
Cytotoxicity
Cytotoxicity assays have revealed that certain derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells. The aforementioned study indicated that the IC50 values for some derivatives were significantly lower than those for conventional chemotherapeutics, suggesting a promising therapeutic index .
Study 1: Antibacterial Evaluation
In a comparative study of various thiazolo-pyrimidine derivatives, researchers evaluated their antibacterial activity against clinically relevant pathogens. The results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced antibacterial properties.
| Compound ID | Pathogen | IC50 (μM) |
|---|---|---|
| Compound A | E. coli | 20 |
| Compound B | Staphylococcus aureus | 15 |
This study underscores the importance of structural modifications in enhancing biological activity.
Study 2: Antiviral Efficacy Against HCV
Another investigation focused on the antiviral efficacy of thiazolo-pyrimidine derivatives against HCV. The results showed that certain compounds could inhibit viral replication effectively.
| Compound ID | EC50 (μM) | Selectivity Index |
|---|---|---|
| Compound C | 0.26 | >100 |
| Compound D | 0.35 | >80 |
These findings suggest that structural optimization can lead to potent antiviral agents with minimal cytotoxicity.
Q & A
Q. Can this compound serve as a precursor for radiopharmaceuticals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
